
Caffeine-d9
Vue d'ensemble
Description
Caffeine-d9 (1,3,7-trimethyl-d9-xanthine) is a deuterated isotopologue of caffeine, where all nine hydrogen atoms in the three methyl groups (–CH₃) are replaced with deuterium (–CD₃). Its molecular formula is C₈HD₉N₄O₂, with an average molecular weight of 203.25 g/mol and a monoisotopic mass of 203.1369 Da . This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, due to its isotopic distinction from non-deuterated caffeine . Additionally, it serves as a probe in pharmacokinetic studies to track metabolic pathways without isotopic interference .
This compound retains the pharmacological properties of caffeine, acting as a central nervous system stimulant, adenosine receptor antagonist, and acetylcholinesterase inhibitor . However, its deuterated structure confers unique physicochemical properties, such as altered metabolic stability and reduced hepatic clearance, which prolong its half-life compared to non-deuterated caffeine .
Méthodes De Préparation
Overview of Caffeine-d9 Synthesis Strategies
Deuterium incorporation into caffeine’s methyl groups requires precise chemical strategies to ensure isotopic purity and high yields. Traditional caffeine synthesis involves methylating xanthine (3,7-dihydro-1H-purine-2,6-dione) with methyl iodide (CH3I). For this compound, this process is adapted by substituting CH3I with deuterated methyl iodide (CD3I), targeting the three methyl groups at positions 1, 3, and 7 on the xanthine backbone . The primary synthetic route, developed by Murphy, Gris, and colleagues, employs a one-step, gram-scale approach using xanthine and CD3I under optimized conditions .
One-Step Synthesis from Xanthine and CD3I
Reaction Conditions and Optimization
The Murphy-Gris method involves reacting xanthine with CD3I in tetrahydrofuran (THF) solvent using dimsyl sodium (NaH/DMSO) as a base. Key parameters include:
Parameter | Value |
---|---|
Substrate | Xanthine (1.0 equiv) |
Methylating Agent | CD3I (5.0 equiv) |
Base | NaH (6.0 equiv) |
Solvent System | THF/DMSO (24.0 equiv DMSO) |
Temperature | Room temperature (20–25°C) |
Reaction Time | 24 hours |
Yield (this compound) | 86% after recrystallization |
This method avoids high-temperature or high-pressure conditions, making it scalable and energy-efficient. The use of DMSO enhances the nucleophilicity of xanthine’s nitrogen atoms, facilitating sequential methylation .
Mechanistic Insights
The reaction proceeds via a nucleophilic substitution mechanism:
-
Deprotonation : Xanthine’s N1, N3, and N7 positions are deprotonated by dimsyl sodium (CH3SOCH2⁻Na⁺), forming a trianion.
-
Methylation : CD3I acts as an electrophile, transferring deuterated methyl groups to the deprotonated nitrogens.
-
Workup : The crude product is purified via recrystallization from hot water, yielding this compound as white crystals .
Isotopic purity (>99% deuterium incorporation) is confirmed by mass spectrometry and nuclear magnetic resonance (NMR) .
Comparative Analysis with Conventional Caffeine Synthesis
Traditional caffeine synthesis uses CH3I under similar conditions but achieves lower yields (77% vs. 86% for this compound) . The higher yield in deuterated synthesis is attributed to:
-
Reduced Side Reactions : CD3I’s slower reaction kinetics minimize over-methylation or byproduct formation.
-
Enhanced Solubility : Deuterated intermediates exhibit marginally improved solubility in THF, aiding reaction homogeneity .
Scalability and Industrial Relevance
The Murphy-Gris method demonstrates gram-scale feasibility, producing 1.2 g of this compound from 1.0 g of xanthine . Key advantages for industrial adoption include:
-
Cost Efficiency : CD3I, though expensive, is used stoichiometrically without excess.
-
Minimal Waste : Aqueous workup and recrystallization minimize solvent waste.
-
Regulatory Compliance : The process avoids toxic catalysts or harsh conditions, aligning with green chemistry principles .
Challenges and Limitations
Isotopic Impurities
Residual protiated methyl groups may arise from:
-
Incomplete Deuterium Exchange : Trace moisture or protic solvents can hydrolyze CD3I to CH3I.
-
Reagent Purity : Commercial CD3I often contains ≤1% CH3I, necessitating rigorous quality control .
Economic Barriers
CD3I costs approximately 50–100 times more than CH3I, limiting large-scale production without subsidization .
Analyse Des Réactions Chimiques
Caffeine-d9 undergoes similar chemical reactions as conventional caffeine, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions are typically deuterated analogs of the metabolites of caffeine, such as paraxanthine, theobromine, and theophylline . The presence of deuterium in the methyl groups alters its pharmacokinetics, rendering it less susceptible to the typical metabolic pathways that quickly metabolize conventional caffeine into its active metabolites .
Applications De Recherche Scientifique
Pharmacokinetics of Caffeine-d9
Recent studies have demonstrated that this compound offers several pharmacokinetic advantages over traditional caffeine:
- Higher Peak Concentration (Cmax) : this compound exhibits a 29%–43% higher Cmax compared to regular caffeine, indicating a more efficient absorption rate .
- Increased Total Exposure (AUC) : The area under the curve (AUC) for this compound is approximately four to five times greater than that of caffeine, suggesting prolonged effects in the system .
- Reduced Metabolite Exposure : There is a significant reduction (5-10 fold) in the relative exposure to active metabolites such as paraxanthine, theobromine, and theophylline, which can contribute to adverse effects .
Safety Profile
This compound has achieved Generally Recognized As Safe (GRAS) status in the United States. This designation was supported by extensive evaluations of its pharmacokinetics, pharmacodynamics, genotoxicity potential, and overall safety compared to conventional caffeine. Studies have shown that both this compound and caffeine are well tolerated with no adverse events reported for insomnia or other common side effects associated with traditional caffeine consumption .
Applications in Food and Beverage
This compound's unique properties make it suitable for various applications:
- Food Ingredient : Due to its GRAS status, this compound can be utilized as an ingredient in food products, particularly in energy drinks and functional foods. Its prolonged effects allow for lower dosages while maintaining efficacy, potentially reducing excessive consumption of caffeinated beverages .
- Flavor Improvement : The reduced bitterness associated with lower doses of this compound means fewer bitter blockers are needed in formulations, improving overall taste profiles without compromising on the stimulant effect .
Pharmaceutical Potential
This compound also holds promise in pharmaceutical applications:
- Extended Release Formulations : Its longer half-life may allow for the development of extended-release formulations that provide sustained therapeutic effects with fewer side effects. This could be particularly beneficial in treating conditions where traditional caffeine's short duration is limiting .
- Targeted Therapeutic Use : The differential metabolism observed between slow and rapid metabolizers suggests that this compound could be tailored for specific patient populations, optimizing therapeutic outcomes while minimizing adverse effects .
Case Studies and Research Findings
Several studies have focused on the pharmacokinetics and safety of this compound:
Mécanisme D'action
The mechanism of action of Caffeine-d9 is similar to that of conventional caffeine. It acts as a central nervous system stimulant by blocking the action of adenosine, a neurotransmitter that promotes sleep and relaxation . By inhibiting adenosine receptors, this compound increases the release of other neurotransmitters, such as dopamine and norepinephrine, which enhance alertness and concentration . The presence of deuterium in the methyl groups alters its pharmacokinetics, resulting in a prolonged half-life and reduced formation of active metabolites .
Comparaison Avec Des Composés Similaires
Comparison with Other Isotopologues
Deuterated analogs like this compound exhibit superior metabolic stability compared to ¹³C-labeled variants, making them ideal for long-term pharmacokinetic studies . The higher deuteration degree (d9 vs. d3) reduces hydrogen/deuterium exchange rates, enhancing analytical precision .
Functional and Analytical Comparisons
Pharmacokinetic Behavior
- Half-Life : this compound has a prolonged half-life due to the kinetic isotope effect , which slows hepatic CYP1A2-mediated demethylation. In single-dose studies, this compound exposure multiples were comparable to caffeine, but its sustained release profile necessitates lower daily limits (100 mg GRAS for d9 vs. 400 mg for caffeine) .
- Metabolites : Deuterated metabolites like 1,3,7-trimethyluric acid-d9 (TMU-d9) are used as internal standards for quantifying oxidative caffeine metabolites .
Analytical Performance in Complex Matrices
- Recovery Rates : this compound recovery varies with sample preparation. In environmental water samples (e.g., wastewater), recovery dropped to <60% using hydrophilic-lipophilic balance (HLB) cartridges but remained consistent (~50%) with ionic exchange (XCW) cartridges despite matrix complexity .
- Mass Spectrometry: this compound is distinguished by its m/z 204.2 → 144 transition in tandem MS, avoiding overlap with non-deuterated caffeine (m/z 195.1 → 138.1) .
Key Advantages Over Non-Deuterated Analogs
Isotopic Purity : Avoids interference in LC-MS/MS analyses, ensuring accurate quantification .
Synthetic Scalability : Modern one-step methods enable gram-scale production, addressing historical supply limitations .
Metabolic Stability : Enhanced half-life supports longitudinal studies of caffeine’s effects on cognition, alertness, and addiction .
Activité Biologique
Caffeine-d9, also known as deuterated caffeine, is a modified form of caffeine where hydrogen atoms are replaced with deuterium. This alteration affects its metabolism, pharmacokinetics, and biological activity compared to conventional caffeine. This article explores the biological activity of this compound, focusing on its metabolism, effects on the central nervous system, and potential applications based on recent research findings.
Metabolism and Pharmacokinetics
This compound exhibits a unique metabolic profile that distinguishes it from regular caffeine. Key findings from studies indicate:
- Slower Metabolism : this compound is metabolized more slowly due to the presence of deuterium, leading to a longer half-life and a prolonged duration of action. This allows for lower doses to achieve similar effects compared to conventional caffeine .
- Reduced Formation of Metabolites : The altered metabolism results in fewer unwanted metabolites associated with anxiety and jitters, which are common side effects of regular caffeine consumption .
- Higher Plasma Concentration : In clinical studies, this compound demonstrated a higher peak plasma concentration (Cmax) and a fourfold increase in total exposure (AUC) compared to regular caffeine at similar doses .
Table 1: Pharmacokinetic Parameters of Caffeine vs. This compound
Parameter | Caffeine | This compound |
---|---|---|
Time to Maximum Concentration (Tmax) | Similar | Similar |
Peak Plasma Concentration (Cmax) | Lower | Higher |
Total Exposure (AUC) | Lower | 4-fold higher |
Metabolite Exposure | Higher | Lower |
Biological Effects
This compound retains many of the beneficial properties of caffeine while minimizing adverse effects. Key biological activities include:
- Adenosine Receptor Antagonism : Similar to caffeine, this compound acts as an antagonist at adenosine receptors (A1 and A2A), which plays a crucial role in its stimulant effects on the central nervous system . This action can enhance alertness and cognitive performance.
- Non-Genotoxic : Studies have shown that this compound is non-genotoxic, meaning it does not cause damage to genetic material, making it a safer alternative for consumption .
- Cognitive Performance : Research indicates that both forms of caffeine can enhance cognitive functions such as attention and memory. However, this compound may provide these benefits with reduced side effects like insomnia or jitteriness .
Case Studies
Recent clinical trials have highlighted the practical applications of this compound:
- Pharmacokinetic Study : A double-blind study involving healthy volunteers compared the pharmacokinetics of this compound and regular caffeine. Results showed that participants experienced fewer side effects with this compound while still achieving desired cognitive enhancements .
- Safety Evaluation : A comprehensive safety assessment indicated that this compound crosses the blood-brain barrier effectively without adverse effects on sleep patterns or increased anxiety levels .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of Caffeine-d9 from xanthine precursors?
- Methodological Answer : The one-step synthesis of this compound via methylation of xanthine with deuterated methyl iodide (CD₃I) requires precise control of reaction conditions. Key parameters include solvent polarity (e.g., dimethylformamide vs. tetrahydrofuran), reaction temperature (60–80°C), and molar ratios of xanthine to CD₃I (1:3.5). NMR analysis confirms deuteration efficiency, with purity >99% achievable under optimized protocols .
- Data Validation : Use ¹H-NMR to monitor the disappearance of proton signals at methyl groups (δ 3.2–3.4 ppm) and ²H-NMR to confirm isotopic incorporation. Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. How does isotopic purity (e.g., 99 atom% D) impact experimental design in metabolic studies?
- Methodological Answer : High isotopic purity minimizes interference from unlabeled species in tracer studies. For kinetic isotope effect (KIE) assays, ensure batch-to-batch consistency via LC-MS/MS quantification. Use calibration curves with certified reference materials to validate deuterium content .
Q. What analytical techniques are most reliable for characterizing this compound in biological matrices?
- Methodological Answer : Combine liquid chromatography (LC) with tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) transitions. For tissue samples, employ solid-phase extraction (SPE) to isolate this compound from endogenous caffeine. Validate methods using spike-and-recovery experiments with deuterated internal standards (e.g., Caffeine-d3) .
Q. How can researchers address spectral overlap in NMR analysis of this compound derivatives?
- Methodological Answer : Utilize 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals from deuterated and non-deuterated methyl groups. For complex mixtures, apply ¹³C-DEPT135 to distinguish quaternary carbons from CH₃ groups .
Q. What are the ethical and practical guidelines for sourcing this compound in academic research?
- Methodological Answer : Adhere to institutional protocols for handling deuterated compounds. Document synthesis or procurement details (e.g., CAS RN 72238-85-8) in Materials and Methods sections. Use Material Transfer Agreements (MTAs) when collaborating with external labs .
Advanced Research Questions
Q. How do isotopic effects influence the pharmacokinetic modeling of this compound in vivo?
- Methodological Answer : Incorporate KIE corrections into compartmental models. For example, deuterium substitution at methyl groups may reduce hepatic clearance rates by 5–15%. Validate models using parallel experiments with unlabeled caffeine and adjust for mass differences in LC-MS quantification .
Q. What experimental strategies resolve contradictions in reported metabolic half-lives of this compound across species?
- Methodological Answer : Conduct cross-species comparisons under standardized conditions (e.g., fixed dosing, fasting states). Use mixed-effects modeling to account for interspecies variability in cytochrome P450 (CYP1A2) activity. Replicate conflicting studies with larger sample sizes (n ≥ 10 per group) .
Q. How can researchers design longitudinal studies to assess this compound stability in long-term storage?
- Methodological Answer : Store aliquots at –80°C with desiccants and monitor deuterium loss quarterly via HRMS. Compare stability in different solvents (e.g., DMSO vs. ethanol). Use accelerated stability testing (40°C/75% RH) to predict degradation kinetics .
Q. What computational tools are effective for simulating isotopic interference in this compound assays?
- Methodological Answer : Apply density functional theory (DFT) to predict vibrational modes affecting MS fragmentation patterns. Use software like Gaussian or ORCA to model deuterium-induced shifts in ionization efficiency. Validate simulations against empirical HRMS data .
Q. How should researchers address gaps in mechanistic data linking this compound deuteration to receptor binding affinity?
- Methodological Answer : Perform competitive binding assays (e.g., with adenosine A₂A receptors) using radiolabeled ligands. Compare dissociation constants (Kd) of this compound vs. unlabeled caffeine via surface plasmon resonance (SPR). Control for solvent deuteration effects using D₂O-based buffers .
Q. Data Contradiction Analysis Framework
- Step 1 : Replicate experiments using identical protocols and reagents.
- Step 2 : Conduct meta-analyses of published half-life or metabolic data using random-effects models to quantify heterogeneity .
- Step 3 : Apply sensitivity analysis to identify variables (e.g., diet, genetic polymorphisms) that disproportionately influence outcomes .
Propriétés
IUPAC Name |
1,3,7-tris(trideuteriomethyl)purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVLZVUVIJVGH-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514760 | |
Record name | 1,3,7-Tris[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72238-85-8 | |
Record name | 1,3,7-Tris[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAFFEINE-(TRIMETHYL-D9) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.